molecular formula C17H18N2O5 B2532786 4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 431986-53-7

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2532786
CAS No.: 431986-53-7
M. Wt: 330.34
InChI Key: CVZRFEGOIXIEPT-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative characterized by an isopropoxy group at the para position of the benzamide ring and a 2-methoxy-4-nitrophenyl substituent on the anilino nitrogen. This compound belongs to a class of aromatic amides with diverse applications in medicinal chemistry and materials science. Its structural features—including electron-withdrawing (nitro) and electron-donating (methoxy, isopropoxy) groups—make it a subject of interest for studying substituent effects on physicochemical properties and bioactivity.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(2)24-14-7-4-12(5-8-14)17(20)18-15-9-6-13(19(21)22)10-16(15)23-3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZRFEGOIXIEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Chemical Reactions Analysis

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that 4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide exhibits significant anticancer activity. Preliminary studies suggest that it may interact with various biological pathways:

  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting the growth of cancer cell lines, such as breast cancer (MCF-7), with an IC50 value around 25 µM, indicating potent cytotoxic effects .
  • Mechanisms of Action :
    • Enzymatic Reduction : The nitro group can undergo enzymatic reduction, forming reactive intermediates that preferentially target hypoxic tumor cells.
    • Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction .

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its interaction with inflammatory pathways is an area of ongoing research aimed at elucidating its mechanisms .

Cytotoxicity Assays

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability over a range of concentrations (10 µM to 50 µM). The IC50 value was determined to be approximately 25 µM, indicating its potent cytotoxic effect against these cancer cells .

Antimicrobial Activity

Preliminary tests have also indicated that this compound exhibits antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide/Anilino) Key Properties
4-Isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide C₁₇H₁₈N₂O₅ 330.34 4-isopropoxy / 2-methoxy-4-nitro Predicted density: ~1.1–1.2 g/cm³¹
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 351.16 4-bromo / 4-methoxy-2-nitro Crystallographically characterized
2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₀Cl₂N₂O₄ 341.14 2,4-dichloro / 4-methoxy-2-nitro Density: N/A; High thermal stability
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide C₁₅H₁₄N₂O₅ 302.28 4-methoxy / 4-methoxy-2-nitro Crystallographic bond angles: ~120°
4-Isopropoxy-N-(4-isopropylphenyl)benzamide C₁₉H₂₃NO₂ 297.39 4-isopropoxy / 4-isopropyl Density: 1.078 g/cm³; Bp: 365.3°C

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isopropoxy in the target compound vs. bromo in 4MNB) impact molecular packing and crystallinity. The isopropoxy group in contributes to a lower density (1.078 g/cm³) compared to halogenated analogs.
  • Thermal Stability : Chlorinated derivatives (e.g., ) exhibit higher molecular weights and likely greater thermal stability due to stronger C–Cl bonds.

Crystallographic and Spectroscopic Comparisons

  • Crystallography: 4MNB and 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide adopt planar configurations due to conjugation between the benzamide and anilino rings. The nitro group induces slight torsional angles (~5–10°) to minimize steric clashes. Halogenated analogs (e.g., 4MNB ) show shorter C–Br bond lengths (~1.89 Å) compared to C–O bonds (~1.36 Å) in methoxy/isopropoxy derivatives.
  • Spectroscopy :
    • IR spectra of benzamide derivatives with carbonyl groups (e.g., target compound) show ν(C=O) stretching at ~1660–1680 cm⁻¹, consistent with amide tautomerization .
    • The absence of ν(S–H) bands in triazole-thione analogs (e.g., ) confirms tautomeric preferences, relevant for comparing resonance stabilization in the target compound.

Biological Activity

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O4C_{16}H_{18}N_{2}O_{4}. Its structure features an isopropoxy group and a nitrophenyl moiety, which are significant for its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The nitro group in the structure may facilitate electron transfer processes, potentially influencing enzymatic activities or receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against various bacterial strains.
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which could be leveraged in therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction mediated by oxidative stress .
  • Antimicrobial Activity :
    • Research indicated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Enzyme Interaction Studies :
    • Inhibition assays revealed that this compound effectively inhibited target enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerIC50 < 10 µM against various cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionSignificant inhibition of metabolic enzymes

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